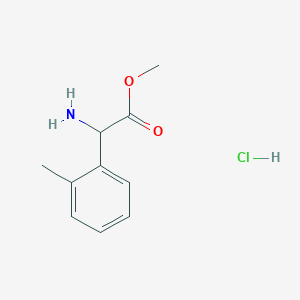

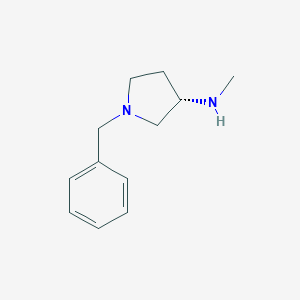

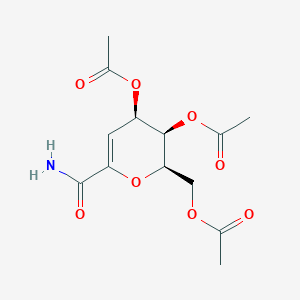

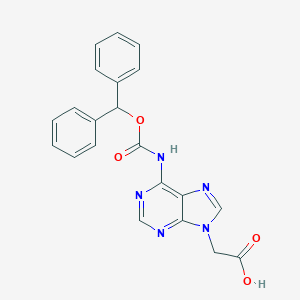

(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of purine derivatives, including "(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid," involves nuanced strategies to introduce functionalized carbon substituents at specific positions on the purine ring. A notable method involves catalyst-free, one-step syntheses through S(N)Ar-based reactions of 6-halopurines with ethyl acetoacetate, producing various purin-6-yl derivatives efficiently without the need for metal catalysts or ligands (Qu et al., 2009). Additionally, palladium-catalyzed cross-coupling reactions have been employed to synthesize enantiomerically pure purine-amino acid conjugates, demonstrating the versatility of synthetic approaches to modify the purine scaffold (Čapek et al., 2005).

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their chemical behavior and biological activity. Studies have detailed the complex hydrogen-bonding schemes within purine structures, highlighting the importance of molecular interactions in determining the properties of these compounds (Atria et al., 2010). For instance, the analysis of 2,6-diamino-9H-purine derivatives revealed intricate hydrogen-bond networks, offering insights into the structural bases of their chemical reactivity and potential interaction with biological molecules.

Chemical Reactions and Properties

The reactivity of purine derivatives encompasses a broad spectrum of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and reactions with amines to afford various functionalized purines (Hasník et al., 2009). These reactions not only expand the chemical diversity of purine-based compounds but also provide a foundation for exploring their biological applications.

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Detailed spectroscopic and crystallographic analyses have been conducted to characterize these compounds, offering valuable information on their physical behavior and facilitating the design of purine-based materials with desired physical attributes (Krishna Murthy et al., 2018).

Chemical Properties Analysis

The chemical properties of "(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid" and related purine derivatives are intricately linked to their structure. Reactivity trends, such as susceptibility to hydrolysis, oxidation, and other chemical modifications, have been thoroughly investigated. These studies not only elucidate the fundamental chemical nature of purine derivatives but also guide their application in diverse fields, from materials science to pharmaceuticals (Letham & Young, 1971).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid is primarily involved in the synthesis of acyclic nucleoside and nucleotide analogs, highlighting its utility in the creation of novel biochemical compounds. For instance, it has been used to synthesize N9-substituted derivatives of 6-amino-7H-purin-8(9H)-one through reactions with sodium acetate in acetic acid, leading to the development of acyclic nucleoside and nucleotide analogs that have potential biochemical and therapeutic applications (Janeba, Holý, & Masojídková, 2000).

Biomedical Applications

Peptide Nucleic Acids (PNAs) are an area where (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid shows significant promise, especially as therapeutic agents and molecular tools for the diagnosis and detection of genetic diseases. Research aimed at optimizing the synthesis of PNA monomers based on L-Ala has utilized derivatives of this compound for the synthesis of protected carboxymethyl purine bases, demonstrating its importance in advancing PNA technology (Abdelbaky et al., 2019).

Propiedades

IUPAC Name |

2-[6-(benzhydryloxycarbonylamino)purin-9-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O4/c27-16(28)11-26-13-24-17-19(22-12-23-20(17)26)25-21(29)30-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,12-13,18H,11H2,(H,27,28)(H,22,23,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKPROASZKHXHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=C4C(=NC=N3)N(C=N4)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573527 |

Source

|

| Record name | (6-{[(Diphenylmethoxy)carbonyl]amino}-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid | |

CAS RN |

186046-80-0 |

Source

|

| Record name | 6-[[(Diphenylmethoxy)carbonyl]amino]-9H-purine-9-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186046-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-{[(Diphenylmethoxy)carbonyl]amino}-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)